HS38 appears to exert its inhibitory effect on vascular smooth muscle contraction by targeting ZIPK []. Specifically, HS38 reduced the velocity of contraction induced by the myosin light chain phosphatase inhibitor calyculin A in rat caudal arterial smooth muscle []. This effect correlated with a decrease in the rate of phosphorylation of myosin regulatory light chains (LC20) without significantly affecting the phosphorylation of other proteins involved in vascular contractility, such as CPI-17, prostate apoptosis response-4, or MYPT1 []. These results suggest that HS38 inhibits a pool of constitutively active ZIPK that directly phosphorylates LC20 when myosin light chain phosphatase is inhibited [].
Furthermore, HS38 attenuated both phasic and tonic contractions induced by various agonists (phenylephrine, angiotensin II, endothelin-1, U46619) and K+-induced membrane depolarization in the presence of calcium []. This inhibitory effect was again associated with reduced phosphorylation of LC20, MYPT1, and CPI-17, implying that ZIPK acts downstream of G protein-coupled receptors signaling through Gα12/13 and Gαq/11 [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9